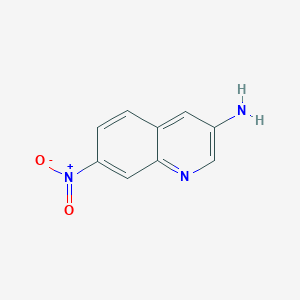

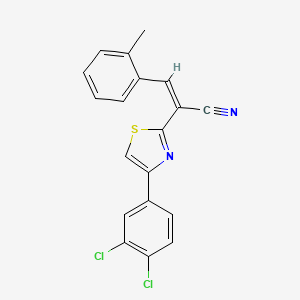

![molecular formula C19H22N2O4S B2510221 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-34-6](/img/structure/B2510221.png)

1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazoles are a type of organic compound with a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Imidazoles can be synthesized through several methods. One of the common methods is the Debus–Radziszewski imidazole synthesis, which has been adapted to yield long-chain imidazolium ionic liquids . This process involves a one-pot reaction that can produce excellent yields .Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The bonds constructed during the formation of the imidazole are an important aspect of its molecular structure .Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For instance, imidazolium ionic liquids can act as surfactants when dissolved in various solvents . They can also be derivatised via an acid metathesis to the chloride, nitrate, and hydrogen oxalate derivatives .Physical And Chemical Properties Analysis

Imidazoles have unique physical and chemical properties. For instance, imidazolium ionic liquids exhibit excellent thermal stability . They can also act as surfactants when dissolved in various solvents .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antimicrobial Applications

Compounds containing benzimidazole and sulfonate groups have been extensively studied for their antioxidant and antimicrobial properties. For instance, the ABTS/PP decolorization assay is a common method to evaluate the antioxidant capacity of phenolic compounds, which could be relevant for derivatives of benzimidazole due to their potential for forming phenolic-like structures through functionalization (Ilyasov et al., 2020). Additionally, benzimidazole derivatives have been synthesized for potential central nervous system (CNS) applications, indicating their versatility in drug development (Saganuwan, 2020).

Environmental and Industrial Applications

Benzimidazole derivatives, due to their structural diversity, have been explored for environmental remediation, such as in the degradation of organic pollutants. The use of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to treating industrial effluents, highlighting the potential environmental applications of these compounds (Husain & Husain, 2007).

Synthetic and Medicinal Chemistry

The versatility of benzimidazole and its derivatives in synthetic chemistry is well-documented. These compounds serve as key intermediates in the synthesis of more complex molecules with diverse biological activities. For instance, the synthesis of 2-guanidinobenzazoles has been explored for their therapeutic potential, including antitumor and antimicrobial properties, demonstrating the broad applicability of benzimidazole derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).

Photoprotective and Material Science Applications

Photosensitive protecting groups, including those derived from benzyl and dimethoxybenzyl groups, are critical in the synthesis of light-sensitive materials. These groups enable the controlled release of active pharmaceutical ingredients and the synthesis of polymers with specific functionalities (Amit, Zehavi, & Patchornik, 1974).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-4-9-26(22,23)19-20-17-7-5-6-8-18(17)21(19)13-14-10-15(24-2)12-16(11-14)25-3/h5-8,10-12H,4,9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUDKQJHZFIPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

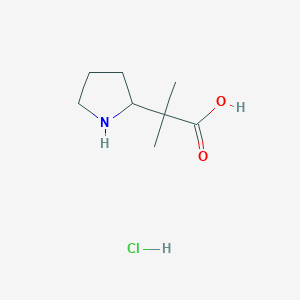

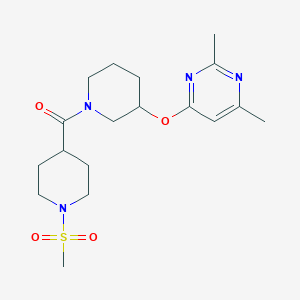

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2510145.png)

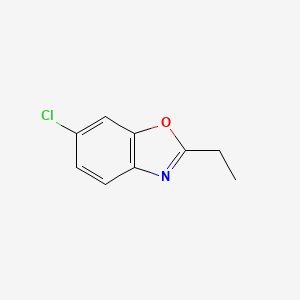

![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)

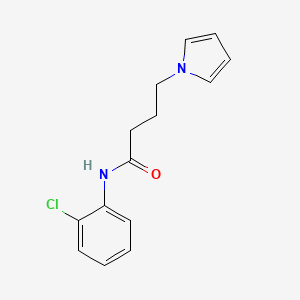

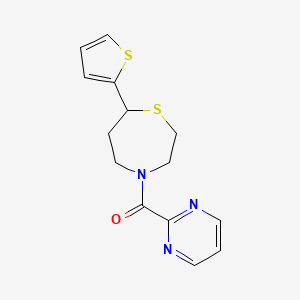

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510151.png)

![1-methyl-8-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510152.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2510157.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2510159.png)